molecular formula C17H14N2O4 B3600556 3-methoxy-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde

3-methoxy-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde

Cat. No.: B3600556
M. Wt: 310.30 g/mol
InChI Key: WCJVYSJTYIBUOH-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are a class of heterocyclic compounds that consist of a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . They are known for their broad range of chemical and biological properties, making them important synthons in the development of new drugs .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction between different Boc and Cbz-Nα-protected amino acid hydrazides with isoselenocyanato esters via cyclodeselenization .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The presence of these atoms allows for various substitutions on the oxadiazole ring, leading to differences in their properties due to variations in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles can vary widely depending on the specific compound and its substituents. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 can afford certain 1,3,4-oxadiazole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can be influenced by their specific structure and substituents. For instance, some compounds in this class have been found to be white or off-white solids with melting points in the range of 100-200°C .

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazoles can also vary depending on the specific compound and its biological activity. For example, some 1,3,4-oxadiazoles have been found to have anticancer activity, with IC50 values observed in the µg/ml range against certain cell lines .

Safety and Hazards

The safety and hazards associated with 1,3,4-oxadiazoles can depend on the specific compound. Some compounds in this class have been classified as having acute toxicity .

Future Directions

Research into 1,3,4-oxadiazoles is ongoing, with many studies focusing on their synthesis and evaluation for various biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory activities . The development of new synthetic methods and the discovery of new biological activities for these compounds are potential future directions in this field.

Properties

IUPAC Name

3-methoxy-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-21-15-9-12(10-20)7-8-14(15)22-11-16-18-19-17(23-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJVYSJTYIBUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methoxy-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde
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3-methoxy-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde
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3-methoxy-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde
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3-methoxy-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde
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3-methoxy-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde
Reactant of Route 6
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3-methoxy-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde

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